molecular formula C18H18FNO3 B2725144 2-((4-Ethylbenzyl)amino)-2-oxoethyl 2-fluorobenzoate CAS No. 1794883-67-2

2-((4-Ethylbenzyl)amino)-2-oxoethyl 2-fluorobenzoate

Cat. No. B2725144
CAS RN: 1794883-67-2
M. Wt: 315.344
InChI Key: RFOOHJKCLOOISG-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzene ring, ethyl group, and fluorobenzoate group would all contribute to the overall structure. The presence of the amino group and the carbonyl group could also introduce polarity to the molecule, which would affect its physical and chemical properties .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. The amino group could participate in acid-base reactions, the carbonyl group could undergo addition reactions, and the benzene ring could undergo electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the benzene ring, ethyl group, amino group, carbonyl group, and fluorobenzoate group would all contribute to its properties. These could include its melting point, boiling point, solubility, and reactivity .

Scientific Research Applications

Fluorine Compounds in Medicinal Chemistry

Fluorine-containing compounds, such as those with a 2-fluorobenzoate moiety, play a crucial role in medicinal chemistry due to fluorine's unique properties, including its electronegativity and small size. These properties can significantly affect the biological activity of pharmaceuticals, including their metabolic stability, lipophilicity, and binding affinity to biological targets. For example, fluorinated analogs of therapeutic agents often exhibit enhanced activity or improved pharmacokinetic profiles compared to their non-fluorinated counterparts. A study by Song et al. (2005) on the synthesis and bioactivity of fluorine compounds containing isoxazolylamino and phosphonate groups demonstrated moderate anticancer activity in vitro, highlighting the potential of fluorine-containing compounds in drug design and development (Song et al., 2005).

Prodrug Strategies for Improved Drug Properties

The concept of prodrugs involves the modification of active pharmaceutical ingredients to improve their physicochemical, pharmacokinetic, or pharmacodynamic properties. Amino acid prodrugs, as discussed by Bradshaw et al. (2002), can significantly enhance the solubility and bioavailability of lipophilic compounds. This strategy involves conjugating an amino acid to a drug molecule, thereby improving its water solubility while ensuring rapid in vivo conversion back to the active drug. Such approaches are particularly relevant for compounds with functionalities amenable to conjugation, like the amino and ester groups present in "2-((4-Ethylbenzyl)amino)-2-oxoethyl 2-fluorobenzoate" (Bradshaw et al., 2002).

Radiolabeling for Diagnostic and Therapeutic Applications

Radiolabeled compounds are indispensable tools in diagnostic imaging and targeted radiotherapy. The synthesis of radiolabeled probes, such as those described by Kiesewetter et al. (2011) for peptides and proteins, involves the incorporation of radioactive isotopes into biologically active molecules. The process detailed for creating N-[2-(4-[(18)F]fluorobenzamido)ethyl]maleimide showcases how fluorinated benzamides can be synthesized and used for the conjugation with peptides and proteins, providing a basis for developing diagnostic or therapeutic agents (Kiesewetter et al., 2011).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were a pharmaceutical, its mechanism of action would be related to how it interacts with biological systems. Without more specific information, it’s difficult to predict the exact mechanism of action .

Future Directions

The future research directions for this compound would depend on its potential applications. It could be studied for its reactivity, its potential uses in synthesis, or its biological activity. Further studies could also investigate its physical and chemical properties in more detail .

properties

IUPAC Name

[2-[(4-ethylphenyl)methylamino]-2-oxoethyl] 2-fluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FNO3/c1-2-13-7-9-14(10-8-13)11-20-17(21)12-23-18(22)15-5-3-4-6-16(15)19/h3-10H,2,11-12H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFOOHJKCLOOISG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CNC(=O)COC(=O)C2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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